![molecular formula C11H26N2OS2 B14317813 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol CAS No. 106047-72-7](/img/structure/B14317813.png)
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol is an organic compound that features both alcohol and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol typically involves the reaction of 2-methyl-2-sulfanylpropylamine with an appropriate precursor that introduces the 2,3-dihydroxypropyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce simpler alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The alcohol and amine groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino alcohols and thiol-containing molecules, such as:
- 2-Amino-2-methylpropan-1-ol
- 2-Mercaptoethanol
- 2-Aminoethanethiol
Uniqueness
What sets 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol apart is its combination of both amine and thiol groups, which can provide unique reactivity and interactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
106047-72-7 |
|---|---|
Molekularformel |
C11H26N2OS2 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
2,3-bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H26N2OS2/c1-10(2,15)7-12-5-9(6-14)13-8-11(3,4)16/h9,12-16H,5-8H2,1-4H3 |
InChI-Schlüssel |
FSTWNAQIPNUZJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNCC(CO)NCC(C)(C)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


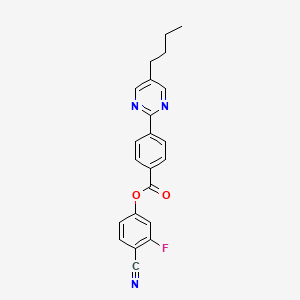

![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
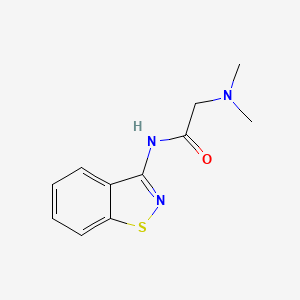
![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
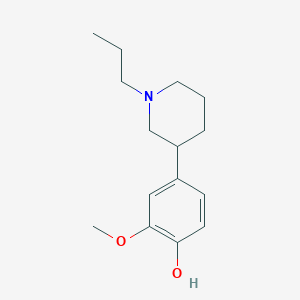
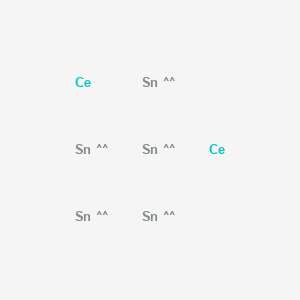
![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
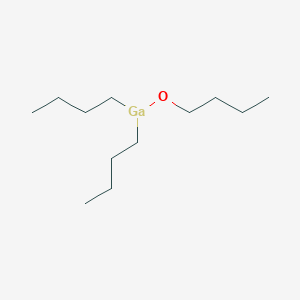
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
silanol](/img/structure/B14317819.png)
